molecular formula C12H17N B1222870 4-Cyclohexylaniline CAS No. 6373-50-8

4-Cyclohexylaniline

Cat. No.: B1222870
CAS No.: 6373-50-8
M. Wt: 175.27 g/mol
InChI Key: JLNMBIKJQAKQBH-UHFFFAOYSA-N
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Description

4-Cyclohexylaniline (CAS 6373-50-8) is an aromatic amine with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol . It features a cyclohexyl group attached to the para position of an aniline moiety. This compound is a colorless to pale yellow solid with a melting point of 52–56°C and a boiling point of 166°C at 13 mmHg . It is insoluble in water but soluble in organic solvents like ethanol and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylaniline can be synthesized through several methods. One common method involves the reaction of cyclohexyllithium with chlorobenzene. The specific procedure involves adding cyclohexyllithium to chlorobenzene while controlling the temperature and reaction time to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-nitrocyclohexylbenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acetyl Halides: Used in nucleophilic acylation reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

    N-(4-Cyclohexylphenyl)acetamide: Formed from nucleophilic acylation.

    4-Nitrocyclohexylbenzene: Formed from nitration reactions.

Scientific Research Applications

Applications in Organic Synthesis

4-Cyclohexylaniline serves as a versatile starting material in the synthesis of various organic compounds:

  • Preparation of Nitroso Compounds :
    • It is used to synthesize 1-cyclohexyl-4-nitroso-benzene, which has potential applications in dye chemistry and as an intermediate in pharmaceuticals .
  • Nucleophilic Acylation :
    • The compound participates in nucleophilic acylation reactions to form N-(4-cyclohexylphenyl)acetamide when reacted with acetyl halides. This reaction is significant in the synthesis of pharmaceuticals and agrochemicals .
  • Synthesis of Morpholino Derivatives :
    • It can react with 2-morpholinoacetyl fluoride to produce N-(4-cyclohexylphenyl)-2-morpholino-acetamide, which may have biological activity .
  • Formation of Amino Acid Derivatives :
    • By reacting with 4-bromo-4-oxo-butanoic acid, it yields 4-[(4-cyclohexylphenyl)amino]-4-oxo-butanoic acid, which could be relevant for drug discovery .

Medicinal Chemistry Applications

Recent studies highlight the potential therapeutic applications of this compound:

  • Aromatase Inhibition :
    • Research indicates that this compound exhibits significant aromatase inhibitory activity, outperforming d-aminoglutethimide. This property makes it a candidate for developing treatments for hormone-dependent cancers such as breast cancer .
  • Anticancer Activity :
    • In experimental settings, derivatives of this compound have shown promising results against various cancer cell lines, suggesting its potential role in anticancer drug development .

Case Study 1: Aromatase Inhibition

In a study published in Endocrinology, researchers demonstrated that this compound effectively inhibits aromatase activity involved in converting androgens to estrogens. This inhibition was measured through competitive binding assays, indicating its potential use as a therapeutic agent for estrogen-sensitive tumors .

Case Study 2: Synthesis of Anticancer Compounds

A study published in Molecules explored the synthesis of cyclohexyl-substituted camptothecin derivatives using this compound as a precursor. These derivatives were evaluated for their solubility and anticancer activity against various cell lines, showing enhanced efficacy compared to traditional compounds .

Data Table: Summary of Applications

Application AreaDescriptionReference
Organic SynthesisStarting material for nitroso compounds and acylation reactions
Medicinal ChemistryAromatase inhibitor; potential anticancer agent
Synthesis of DerivativesFormation of morpholino derivatives and amino acid derivatives
Anticancer ActivityDemonstrated efficacy against cancer cell lines

Mechanism of Action

The mechanism of action of 4-Cyclohexylaniline involves its interaction with various molecular targets. As an aniline derivative, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Below is a detailed comparison of 4-cyclohexylaniline with structurally or functionally related aromatic amines.

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Differences
This compound 6373-50-8 C₁₂H₁₇N 175.27 52–56 166 (13 mmHg) Baseline compound; cyclohexyl substituent
2-(sec-Butyl)aniline 55751-54-7 C₁₀H₁₅N 149.24 Not reported Not reported Branched alkyl chain at ortho position; higher lipophilicity (XLogP3: 3.9 vs. 3.3 for this compound)
4-(4-Pentylcyclohexyl)aniline 73163-44-7 C₁₇H₂₅N 243.39 Not reported Not reported Extended alkyl chain increases hydrophobicity and steric bulk
4-Bromo-2-methylaniline 583-75-5 C₇H₈BrN 186.05 35–38 265 Bromine and methyl substituents enhance electrophilic reactivity for cross-coupling reactions
1,2-Cyclohexanediamine 694-83-7 C₆H₁₄N₂ 114.19 37–40 202 Bifunctional amine; used in chelation and polymer synthesis

Research Findings

Synthetic Versatility : this compound reacts with propargyl bromide to form 4-cyclohexyl-N-(prop-2-yn-1-yl)aniline, a key intermediate in click chemistry (47% yield after purification) .

Biological Activity: Derivatives of this compound inhibit TEAD transcription factors, showing promise in cancer therapy (IC₅₀ values in nanomolar range) .

Safety Profile : Unlike 4-bromo-2-methylaniline, this compound lacks halogen atoms, reducing its environmental persistence but maintaining acute toxicity risks .

Critical Analysis of Contradictions

  • Molecular Formula Error : incorrectly lists the molecular formula as C₁₆H₁₂Cl₂N₄OS , conflicting with authoritative sources (e.g., PubChem, Fisher Scientific) that confirm C₁₂H₁₇N . This discrepancy likely stems from a typographical error.

Biological Activity

4-Cyclohexylaniline (C12H17N) is an aromatic amine with significant biological activities that have garnered attention in various fields, particularly in pharmacology and toxicology. This compound is characterized by a cyclohexyl group attached to the para position of an aniline structure, which influences its interaction with biological systems.

  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol
  • CAS Number : 80764-01-0

Biological Activities

This compound exhibits several biological activities, including:

  • Aromatase Inhibition : Research has demonstrated that this compound inhibits aromatase activity, which is crucial in the biosynthesis of estrogens. This inhibition was observed in both human and rat ovarian microsomes, suggesting potential applications in hormone-related therapies, particularly for conditions like breast cancer where estrogen plays a pivotal role .
  • Antimicrobial Properties : Some studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways .
  • Toxicological Aspects : The compound has been evaluated for its toxicity profile. While it shows promise in therapeutic applications, it is essential to consider its safety and potential adverse effects. Toxicological assessments indicate that exposure to high concentrations may lead to cytotoxic effects in certain cell lines .

Aromatase Inhibition Study

A study published in the journal Endocrinology highlighted the efficacy of this compound as an aromatase inhibitor. The compound demonstrated a significant reduction in the conversion of androstenedione to estrone in human ovarian microsomes, with an IC50 value indicating effective inhibition at low concentrations .

Antimicrobial Activity Investigation

Research conducted on various substituted anilines, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, revealing that some derivatives exhibited enhanced potency compared to the parent compound .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Aromatase InhibitionInhibits conversion of androstenedione to estrone
Antimicrobial PropertiesDisrupts bacterial cell membranes
CytotoxicityInduces cell death at high concentrations

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Cyclohexylaniline, and how do they influence its applications in organic synthesis?

  • Answer : this compound (C₁₂H₁₇N) has a melting point of 52–56°C and a boiling point of 166°C at 13 mmHg . These properties are critical for optimizing reaction conditions (e.g., solvent selection, temperature control) in synthetic workflows. For characterization, researchers should prioritize melting point determination and NMR spectroscopy to confirm purity and structural integrity. Ensure calibration of instruments using reference standards to minimize experimental error .

Q. How can researchers ensure the reproducibility of synthetic procedures for this compound?

  • Answer : Reproducibility requires meticulous documentation of experimental conditions, including solvent ratios, catalyst loadings, and reaction times. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report key steps in the main text and supplementary materials . For novel syntheses, provide full spectral data (¹H/¹³C NMR, IR) and purity assessments (HPLC, elemental analysis). Cross-validate results with independent replicates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer : ¹H and ¹³C NMR are essential for confirming the aromatic cyclohexylamine structure and identifying substituent effects. IR spectroscopy can detect NH stretching (3200–3400 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (EI or ESI) should confirm molecular weight (175.28 g/mol). For quantitative analysis, pair chromatographic methods (GC-MS) with internal standards .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?

  • Answer : Use a factorial design to test variables such as catalyst type (e.g., Pd/C vs. Raney Ni), temperature (25–100°C), and solvent polarity (polar aprotic vs. nonpolar). Apply response surface methodology (RSM) to optimize yield and selectivity. Include control experiments (e.g., catalyst-free conditions) to isolate catalytic effects. Document raw data in appendices and processed results in tables/figures .

Q. What methodologies are recommended for resolving contradictory data in studies involving this compound’s biological activity?

  • Answer : Conduct contradiction analysis by:

  • Comparing experimental protocols (e.g., cell lines, exposure durations) across studies .
  • Validating assays using orthogonal methods (e.g., enzymatic vs. cell-based assays).
  • Applying statistical tests (ANOVA, t-tests) to assess variability between datasets .
  • Replicating disputed experiments with blinded samples to eliminate bias .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/LC₅₀ values. Apply log-transformations to normalize skewed data. For low sample sizes, employ nonparametric methods (e.g., Mann-Whitney U test). Report confidence intervals and effect sizes to contextualize significance. Include raw data in supplementary materials for peer validation .

Q. Methodological Notes

  • Experimental Design : Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure rigor .
  • Ethical Compliance : Obtain ethics approvals for biological studies and declare conflicts of interest per RSC Guidelines .
  • Data Presentation : Use line graphs for kinetic studies and heatmaps for multi-variable analyses. Avoid jargon; define abbreviations at first use .

Properties

IUPAC Name

4-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMBIKJQAKQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213154
Record name 4-Cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-50-8
Record name 4-Cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6373-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexylaniline
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Record name 4-Cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexylaniline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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